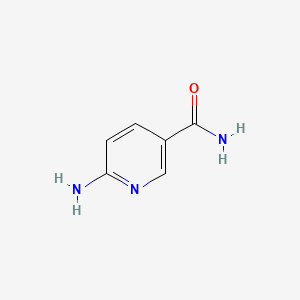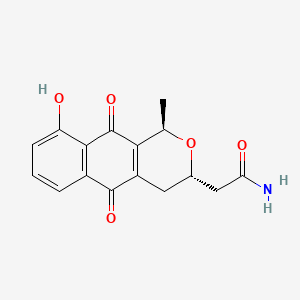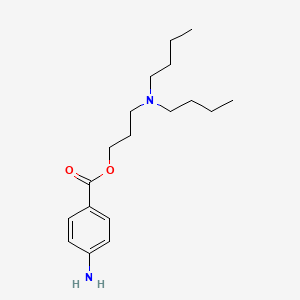
Butacaine
Vue d'ensemble
Description
La butacaine est un ester cristallin blanc utilisé comme anesthésique local. Il a été commercialisé pour la première fois en 1920 . Le composé est connu pour sa capacité à engourdir des zones spécifiques du corps, ce qui le rend utile dans diverses procédures médicales.
Applications De Recherche Scientifique
Butacaine has several scientific research applications. It is used in the synthesis of active pharmaceutical ingredients (APIs) through chemo-enzymatic flow synthesis. This method involves the use of a bioreactor made of MsAcT, a versatile acyltransferase from Mycobacterium smegmatis, to efficiently prepare amide and ester intermediates . Additionally, this compound is studied for its interactions with rat liver mitochondria and its effects on brain and heart catecholamine concentrations in mice .
Mécanisme D'action
Target of Action
Butacaine is a local anesthetic . , it is known that local anesthetics typically act on nerve endings or around nerve trunks. They combine with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
Local anesthetics like this compound can affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . This results in a reversible blockage of the generation and conduction of sensory nerve impulses, temporarily eliminating local sensation, mainly pain sensation .
Biochemical Pathways
Local anesthetics are known to impact the sodium ion channels, affecting the membrane potential and blocking nerve impulses .
Result of Action
The primary result of this compound’s action is the temporary relief of pain. By blocking nerve impulses, it causes a temporary loss of sensation in the local area where it is applied . This makes it useful for local surgical operations and treatments .
Action Environment
The action, efficacy, and stability of this compound, like other pharmaceuticals, can be influenced by various environmental factors such as relative humidity, light, and temperature . These factors can affect the quality of pharmaceuticals during storage and can also influence the degradation kinetics, which ascertain the shelf life of drugs .
Méthodes De Préparation
La synthèse de la butacaine implique plusieurs étapes. Initialement, du sodium métallique est ajouté à un mélange d'alcool allylique et de dibutylamine, ce qui entraîne la formation de 3-dibutylamino-1-propanol. Cet intermédiaire est ensuite estérifié avec du chlorure de para-nitrobenzoyle pour produire l'ester. Enfin, la réduction du groupe nitro complète la synthèse de la this compound .
Analyse Des Réactions Chimiques
La butacaine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, la cinétique de dégradation du sulfate de this compound par le chlorobenzènesulfonamide de sodium en présence d'acide perchlorique à 303 K suit une cinétique du premier ordre . Les réactifs courants utilisés dans ces réactions comprennent le chlorobenzènesulfonamide de sodium et l'acide perchlorique. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique. Elle est utilisée dans la synthèse d'ingrédients pharmaceutiques actifs (API) par synthèse en flux chimique-enzymatique. Cette méthode implique l'utilisation d'un bioréacteur constitué de MsAcT, une acyltransférase polyvalente de Mycobacterium smegmatis, pour préparer efficacement des intermédiaires amides et esters . De plus, la this compound est étudiée pour ses interactions avec les mitochondries du foie de rat et ses effets sur les concentrations de catécholamines cérébrales et cardiaques chez la souris .
Mécanisme d'action
Le mécanisme d'action principal de la this compound implique son interaction avec les canaux ioniques sodium sur les membranes nerveuses. En se liant à ces canaux, la this compound empêche les ions sodium de traverser les canaux ioniques, bloquant ainsi la conduction des impulsions nerveuses et obtenant une anesthésie locale . Ce mécanisme est similaire à celui d'autres anesthésiques locaux, qui ciblent également les canaux ioniques sodium pour exercer leurs effets.
Comparaison Avec Des Composés Similaires
La butacaine est similaire à d'autres anesthésiques locaux tels que la procaïne et la procaïnamide. Elle se distingue par sa structure chimique et sa voie de synthèse spécifiques. Alors que la procaïne et la procaïnamide sont également utilisées comme anesthésiques locaux, la synthèse distincte de la this compound impliquant l'estérification du 3-dibutylamino-1-propanol avec du chlorure de para-nitrobenzoyle la distingue . De plus, la this compound a été étudiée pour ses interactions spécifiques avec les mitochondries du foie de rat, ce qui peut ne pas être un sujet d'intérêt commun pour les autres anesthésiques locaux .
Propriétés
IUPAC Name |
3-(dibutylamino)propyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFWVSGBVLEQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045300 | |
| Record name | Butacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-16-6 | |
| Record name | Butacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | butacaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84S23CGJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does butacaine exert its local anesthetic effect?
A1: this compound, like other local anesthetics, primarily works by reversibly binding to sodium channels on nerve cell membranes. This binding blocks the influx of sodium ions, which are essential for generating nerve impulses. [, ] As a result, the transmission of pain signals to the brain is disrupted, leading to a localized loss of sensation.
Q2: Does this compound affect other ion channels besides sodium channels?
A2: While its primary target is the sodium channel, research suggests that this compound can also interact with other ion channels. For example, it has been shown to inhibit potassium exchange in muscle cells, although the blockade is asymmetrical, affecting potassium efflux more than influx. [] Additionally, this compound inhibits proton translocation across the inner mitochondrial membrane, affecting proton influx facilitated by protonophores and the ATPase complex during state III respiration. [, ]
Q3: What is the role of lipid-protein interactions in this compound's mechanism of action?
A3: this compound is thought to interact with membrane lipids, influencing the activity of membrane-bound proteins like ion channels. Studies have shown that this compound can penetrate phosphatidylcholine monolayers, which are major components of cell membranes. [, ] This interaction is thought to contribute to its inhibitory effects on cellular ion fluxes and may be essential for its anesthetic action. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C18H30N2O2 and a molecular weight of 306.44 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data from the provided papers wasn't detailed, various analytical techniques are employed to characterize and quantify this compound. These include gas chromatography [], high-performance liquid chromatography (HPLC) [], and titrimetry. [] UV-Vis spectrophotometry is also utilized in studies analyzing its interaction with enzymes. []
Q6: Can this compound be formulated in lipid emulsions?
A7: Yes, this compound can be formulated in lipid emulsions. In fact, studies have compared the pharmacological effects of this compound formulated in soya bean oil emulsions and water solutions. [] While the emulsion formulations showed a slower release of this compound, potentially leading to prolonged local anesthetic effects, they exhibited lower smooth muscle relaxation compared to water solutions. []
Q7: Are there any modifications to the this compound structure that could potentially improve its properties?
A7: While the provided research doesn’t directly explore specific modifications, altering the alkyl chain length or the substituents on the aromatic ring could potentially impact its physicochemical properties like lipophilicity, thereby influencing its potency, duration of action, and toxicity.
Q8: How is this compound metabolized and eliminated from the body?
A8: While the provided papers don't detail this compound's specific metabolic pathways, being an ester-type local anesthetic, it's likely metabolized by plasma esterases, primarily butyrylcholinesterase. The metabolites are then likely excreted in the urine.
Q9: Are there any long-term toxicity concerns associated with this compound use?
A9: The provided research primarily focuses on this compound's acute effects and doesn't provide detailed information on its long-term toxicity.
Q10: What are the typical routes of administration for this compound?
A14: this compound is most commonly administered topically for procedures involving the eye, nose, throat, and skin. [, , ] It's also been investigated for use in transdermal drug delivery systems to achieve prolonged drug administration. []
Q11: What analytical techniques are commonly used to quantify this compound in biological samples?
A17: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying this compound and its metabolites in biological samples like plasma. [] Gas chromatography can also be utilized, particularly when analyzing its presence in complex formulations like aerosols. []
Q12: Is there any information available on the environmental fate and potential ecotoxicological effects of this compound?
A12: The provided research primarily focuses on the biochemical and pharmacological aspects of this compound and doesn't provide specific details on its environmental impact or degradation pathways.
Q13: What are some alternative local anesthetics that are available and how do they compare to this compound in terms of efficacy and safety?
A19: Numerous alternative local anesthetics are available, each with its own advantages and disadvantages. Common alternatives include lidocaine, procaine, tetracaine, and bupivacaine. These agents differ in their potencies, durations of action, and potential for adverse effects. The choice of which local anesthetic to use depends on the specific clinical situation and the patient's individual needs. [, , , , ]
Q14: When was this compound first synthesized and introduced into clinical practice?
A20: While the provided papers don't explicitly mention the exact date of its initial synthesis, one paper references its introduction in a repository form with heparin in 1925. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


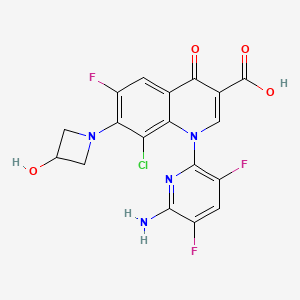
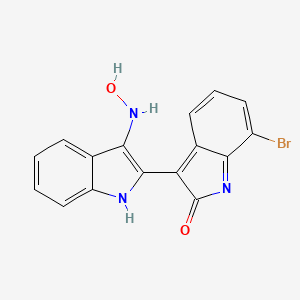
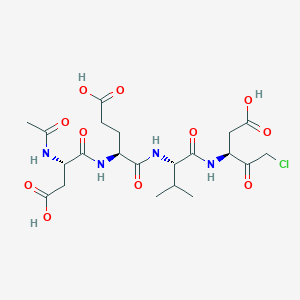
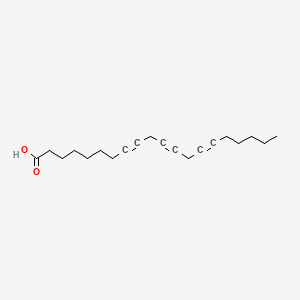
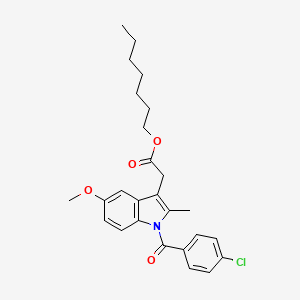
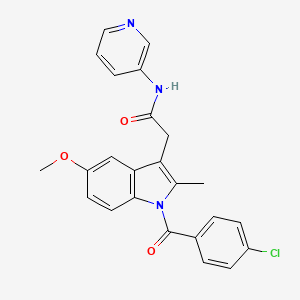
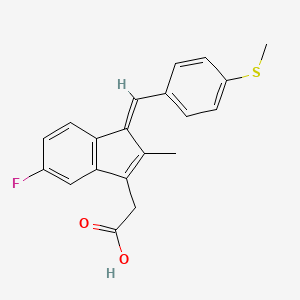
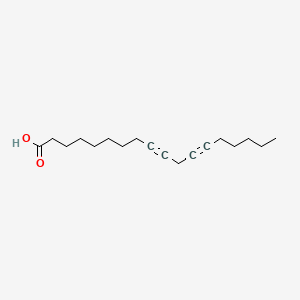
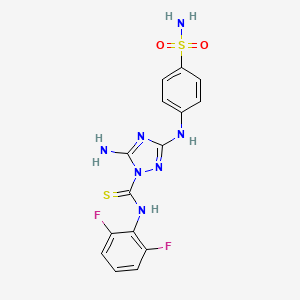

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
